Caryophyllene formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Caryophyllene formate is a natural product found in Zingiber mioga with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Caryophyllene formate exhibits several pharmacological properties that make it a candidate for therapeutic use.

Anti-inflammatory Properties

Caryophyllene and its derivatives have been studied for their anti-inflammatory effects. For instance, β-caryophyllene has been shown to act as a selective agonist for cannabinoid receptor 2 (CB2), leading to reduced inflammation and pain relief in various models . This mechanism suggests that this compound may also possess similar anti-inflammatory capabilities.

Antioxidant Effects

Research indicates that caryophyllene derivatives can provide antioxidant benefits, which are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that β-caryophyllene enhances wound healing through antioxidant mechanisms by increasing levels of protective molecules such as IL-10 and GPx while decreasing pro-inflammatory cytokines like TNF-α .

Chemopreventive Potential

Emerging evidence suggests that caryophyllane sesquiterpenes, including this compound, may have chemopreventive properties. They can block carcinogen-mediated DNA damage and exhibit cytoprotective effects against anticancer drug toxicity . This polypharmacological profile indicates their potential role in cancer prevention strategies.

Agricultural Applications

This compound's role in agriculture is primarily linked to its use as a natural pesticide and plant growth enhancer.

Pest Repellent Properties

Studies have shown that β-caryophyllene can repel certain pests, making it valuable for integrated pest management. For instance, transgenic plants engineered to release higher concentrations of β-caryophyllene were found to be less attractive to pests like Diaphorina citri, which affects citrus crops . This suggests that this compound could similarly enhance plant resistance against pests.

Plant Growth Promotion

Caryophyllene compounds may also stimulate plant growth and resilience under stress conditions. Research indicates that certain sesquiterpenes can enhance the growth of plants by improving their metabolic responses to environmental stressors .

Food Industry Applications

This compound is recognized for its flavoring properties and potential health benefits when used in food products.

Flavoring Agent

As a component of essential oils, this compound contributes to the flavor profile of various foods. Its unique aroma makes it suitable for use in culinary applications and food preservation due to its antimicrobial properties .

Health Benefits in Food Products

Incorporating caryophyllene-rich essential oils into food products can enhance their health benefits, including anti-inflammatory and antioxidant effects. This could lead to the development of functional foods aimed at improving consumer health outcomes .

Data Table: Summary of Applications

Case Studies

- Wound Healing Study : A study demonstrated that β-caryophyllene significantly enhanced wound healing in mice through anti-inflammatory mechanisms, suggesting similar potential for this compound .

- Pest Management : Transgenic Arabidopsis thaliana plants emitting higher levels of β-caryophyllene showed reduced pest settlement, indicating the efficacy of caryophyllene derivatives as natural repellents .

- Food Preservation : Research on essential oils rich in caryophyllene has shown their effectiveness in extending the shelf life of perishable foods by inhibiting microbial growth, highlighting their potential use in the food industry .

Análisis De Reacciones Químicas

Structural and Functional Group Analysis

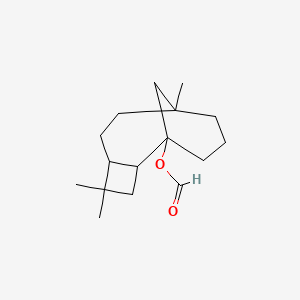

Caryophyllene formate is a sesquiterpene derivative featuring:

-

A bicyclic caryophyllene backbone (C₁₅H₂₄).

-

A formate ester group (-OCHO) attached to the hydrocarbon structure.

This ester group introduces polarity and electrophilic sites , suggesting possible reactivity in:

-

Hydrolysis reactions (acid- or base-catalyzed cleavage of the ester bond).

-

Oxidation at the formate moiety or unsaturated carbons in the caryophyllene framework.

-

Thermal decomposition under high-temperature conditions.

Reactivity Insights from Analogous Compounds

While direct data on this compound is absent, studies on structurally related compounds provide tentative parallels:

β-Caryophyllene Ozonolysis

β-Caryophyllene (C₁₅H₂₄), a precursor to this compound, undergoes ozonolysis to form:

-

Highly oxidized multifunctional organic compounds (HOMs) via autoxidation pathways (e.g., C₁₅H₂₂O₇, C₁₅H₂₂O₁₁) .

-

Secondary organic aerosols (SOA) with nonmonotonic volatility dependent on reaction temperature .

| Reaction Type | Key Products | Conditions | Relevance to Formate Derivative |

|---|---|---|---|

| Ozonolysis | HOMs (e.g., C₁₅H₂₂O₇) | 213–313 K, atmospheric | Possible analogous oxidation at double bonds |

| Ester hydrolysis | Carboxylic acids + alcohols | Acidic/basic aqueous | Likely pathway for formate group cleavage |

Formate Ester Reactivity

Formate esters (R-OCHO) typically exhibit:

-

Base-catalyzed hydrolysis to formic acid (HCOOH) and alcohols.

-

Thermal instability , decomposing above 150°C to CO and hydrocarbons.

Experimental Gaps and Proposed Pathways

The absence of direct studies necessitates proposing testable hypotheses:

Hydrolysis

-

Acid-catalyzed :

C₁₆H₂₆O₂ + H₂O → C₁₅H₂₄O (alcohol) + HCOOH

Likely rate: Slow under mild conditions due to steric hindrance from the bulky caryophyllene group. -

Base-catalyzed :

C₁₆H₂₆O₂ + NaOH → C₁₅H₂₄ONa + HCOONa

Predicted dominance: Faster than acid hydrolysis due to nucleophilic attack by OH⁻.

Oxidation

-

Ozone or OH radicals :

Expected to target double bonds in the caryophyllene backbone, forming epoxides or ketones (analogous to β-caryophyllene ozonolysis ).

Thermal Degradation

-

Pathway :

C₁₆H₂₆O₂ → CO ↑ + C₁₅H₂₆O (dehydration products)

Critical temperature: Estimated ~180–220°C based on formate ester analogs.

Recommendations for Further Research

To address the knowledge gaps, prioritized studies should include:

-

Kinetic studies of hydrolysis/oxidation using GC-MS or HPLC-UV.

-

Computational modeling (DFT) to predict reaction energetics.

-

Atmospheric aging experiments to assess SOA formation potential.

Propiedades

Número CAS |

58096-46-1 |

|---|---|

Fórmula molecular |

C16H26O2 |

Peso molecular |

250.38 g/mol |

Nombre IUPAC |

(4,4,8-trimethyl-1-tricyclo[6.3.1.02,5]dodecanyl) formate |

InChI |

InChI=1S/C16H26O2/c1-14(2)9-13-12(14)5-8-15(3)6-4-7-16(13,10-15)18-11-17/h11-13H,4-10H2,1-3H3 |

Clave InChI |

BGEIOYHSLPDHJC-UHFFFAOYSA-N |

SMILES |

CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C |

SMILES canónico |

CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C |

Key on ui other cas no. |

58096-46-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.